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  • Product: 3-(Aminomethyl)-5,5-dimethylhexanoic acid

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Precursors for 3-(Aminomethyl)-5,5-Dimethylhexanoic Acid Derivatives

Executive Summary 3-(Aminomethyl)-5,5-dimethylhexanoic acid (CAS: 134391-48-3) is a sterically hindered, highly lipophilic gabapentinoid. Structurally, it is the tert-butyl (neopentyl) analog of pregabalin, featuring a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 3-(Aminomethyl)-5,5-dimethylhexanoic acid (CAS: 134391-48-3) is a sterically hindered, highly lipophilic gabapentinoid. Structurally, it is the tert-butyl (neopentyl) analog of pregabalin, featuring a neopentyl group at the 3-position of the γ -aminobutyric acid (GABA) backbone rather than an isobutyl group. This structural modification significantly alters its pharmacokinetic profile and binding affinity to the α2​δ subunit of voltage-gated calcium channels. This whitepaper provides an authoritative, in-depth technical guide to the retrosynthetic logic, precursor selection, and validated synthetic methodologies required to produce this derivative, drawing upon established protocols for [1].

Retrosynthetic Analysis and Precursor Selection

The synthesis of 3-substituted GABA derivatives relies heavily on the construction of the chiral center at the C3 position. The retrosynthetic disconnection of 3-(aminomethyl)-5,5-dimethylhexanoic acid reveals two primary requisite transformations: the reduction of a nitrile to a primary amine, and the decarboxylation of a malonate derivative.

By disconnecting the C-N bond, we trace back to 3-cyano-5,5-dimethylhexanoic acid. Further disconnection via a retro-Michael/retro-Knoevenagel sequence identifies the core precursors: 3,3-dimethylbutanal (neohexanal) and diethyl malonate (or ethyl cyanoacetate).

G Target 3-(Aminomethyl)-5,5- dimethylhexanoic acid CyanoAcid 3-Cyano-5,5- dimethylhexanoic acid Target->CyanoAcid Nitrile Reduction (Disconnect C-N) Alkylidene Alkylidene Malonate Intermediate CyanoAcid->Alkylidene Decarboxylation & Cyanation Precursors 3,3-Dimethylbutanal + Diethyl Malonate Alkylidene->Precursors Knoevenagel Condensation

Retrosynthetic disconnection of 3-(aminomethyl)-5,5-dimethylhexanoic acid.

Precursor Impact on Lipophilicity

The choice of aldehyde directly dictates the lipophilicity of the final gabapentinoid, which is a critical parameter for crossing the blood-brain barrier (BBB).

Table 1: Precursor Comparison for Gabapentinoid Synthesis

Target CompoundAldehyde PrecursorAlkyl Substituent at C3Lipophilicity (LogP) Impact
GabapentinCyclohexanoneCyclohexyl (Spiro)Baseline
PregabalinIsovaleraldehydeIsobutylModerate Increase
Neopentyl-GABA3,3-DimethylbutanalNeopentylHigh Increase

Classical Racemic Synthesis: The Malonate-Cyanide Route

The most scalable approach to racemic 3-(aminomethyl)-5,5-dimethylhexanoic acid mirrors the classical industrial route for pregabalin [2]. The sequence involves a Knoevenagel condensation, followed by a Michael addition of cyanide, hydrolysis, decarboxylation, and finally, nitrile reduction.

Causality in Reagent Selection
  • Catalyst for Knoevenagel Condensation: Di-n-propylamine is utilized instead of simpler amines because its steric bulk minimizes the self-aldol condensation of the highly reactive 3,3-dimethylbutanal, directing the reaction cleanly toward the electrophilic malonate.

  • Cyanide Source: Acetone cyanohydrin or potassium cyanide (KCN) can be used. Acetone cyanohydrin is often preferred in process chemistry as it acts as a safer, controlled-release source of HCN in situ.

  • Reducing Agent: Sponge Nickel (Raney Ni) is strictly preferred over Palladium on Carbon (Pd/C). Pd/C often leads to significant secondary amine byproducts (dimerization) via the reductive amination of the intermediate imine. The addition of potassium hydroxide (KOH) facilitates the desorption of the primary amine from the catalyst surface, further suppressing dimerization.

Protocol 1: Synthesis of the Alkylidene Intermediate
  • Objective: Form diethyl 2-(3,3-dimethylbutylidene)malonate.

  • Step-by-Step Methodology:

    • Charge a reaction vessel with 3,3-dimethylbutanal (1.0 eq) and diethyl malonate (1.05 eq) in toluene.

    • Add a catalytic amount of di-n-propylamine (0.05 eq) and glacial acetic acid (0.05 eq).

    • Equip the flask with a Dean-Stark trap to continuously remove the water byproduct, driving the equilibrium toward the product.

    • Reflux the mixture (approx. 110 °C) for 12-16 hours until water collection ceases.

    • Cool to room temperature, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Validate the intermediate via ¹H NMR; expect a characteristic triplet for the vinylic proton around 6.8 ppm. Absence of an aldehyde proton (~9.7 ppm) confirms complete conversion.

Protocol 2: High-Pressure Nitrile Reduction
  • Objective: Convert 3-cyano-5,5-dimethylhexanoic acid to the target amino acid.

  • Step-by-Step Methodology:

    • Dissolve 3-cyano-5,5-dimethylhexanoic acid (1.0 eq) in a mixture of ethanol and water.

    • Add KOH (1.0 eq) to form the potassium salt, increasing aqueous solubility and reaction rate.

    • Charge the solution into a high-pressure autoclave and add Sponge Nickel catalyst (approx. 15% w/w).

    • Purge the reactor with N₂ (3x), then H₂ (3x).

    • Pressurize with H₂ to 50 psi and stir at 600 rpm at 25-30 °C for 10-12 hours.

    • Filter the catalyst safely over Celite (Caution: Sponge Ni is pyrophoric).

    • Acidify the filtrate with glacial acetic acid to pH 6.5-7.0 to precipitate the zwitterionic 3-(aminomethyl)-5,5-dimethylhexanoic acid.

  • Self-Validation: Confirm product identity via LC-MS (m/z [M+H]⁺ = 174.1). Melting point and HPLC assay against a reference standard validate purity.

Table 2: Catalyst Screening for Nitrile Reduction

Catalyst SystemAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine (Impurity) (%)
10% Pd/CNone>994552
Sponge NiNone>997818
Sponge NiKOH (1.0 eq)>9995<2
Sponge CoNH₃ (aq)98924

Asymmetric Synthesis Strategies

Because the biological activity of gabapentinoids resides almost exclusively in the (S)-enantiomer, asymmetric synthesis is critical. Two primary strategies are highly effective for this class of compounds: asymmetric hydrogenation and chemoenzymatic resolution.

Route A: Asymmetric Hydrogenation

Pioneered by Burk et al. for pregabalin [3], this method utilizes a chiral rhodium catalyst to stereoselectively reduce a prochiral cyano-enoate salt. The use of [Rh(COD)(R,R)-Me-DuPhos]BF4 ensures that the hydrogen is delivered exclusively to one face of the olefin, establishing the (S)-configuration at the C3 position with >97% enantiomeric excess (ee).

G Substrate Prochiral Cyano-enoate Salt Intermediate Rh-Substrate Complex (Stereoselective Coordination) Substrate->Intermediate Catalyst Binding Catalyst [Rh(COD)(R,R)-Me-DuPhos]BF4 + H2 (High Pressure) Catalyst->Intermediate Product (S)-3-Cyano-5,5-dimethylhexanoate (>97% ee) Intermediate->Product Reductive Elimination

Catalytic cycle workflow for the asymmetric hydrogenation of cyano-enoate.

Route B: Chemoenzymatic Kinetic Resolution

Recent advancements in green chemistry favor the use of nitrilases or lipases for the kinetic resolution of racemic intermediates. For example, nitrilase-catalyzed hydrolysis of racemic isobutylsuccinonitrile has been successfully employed in continuous flow systems [4]. By adapting this protocol to the neopentyl analog, a highly enantioselective hydrolysis of the (S)-nitrile to the corresponding carboxylic acid can be achieved, leaving the (R)-nitrile intact for subsequent racemization and recycling.

Pharmacological Context: The α2​δ Signaling Pathway

Derivatives of 3-(aminomethyl)-5,5-dimethylhexanoic acid exert their pharmacological effects by binding to the α2​δ subunit of voltage-gated calcium channels in the central nervous system. The bulky neopentyl group enhances the lipophilic interactions within the binding pocket, potentially increasing the residence time of the ligand.

G Ligand Neopentyl-GABA Derivative Receptor Voltage-Gated Ca2+ Channel (α2δ Subunit) Ligand->Receptor High Affinity Binding Action Decreased Ca2+ Influx Receptor->Action Conformational Shift Effect Reduced Neurotransmitter Release (Glutamate/SP) Action->Effect Synaptic Inhibition

Mechanism of action pathway for α2δ subunit ligands in the CNS.

References

  • Burk, M. J., de Koning, P. D., Grote, T. M., Hoekstra, M. S., Hoge, G., Jennings, R. A., ... & Wang, B. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." The Journal of Organic Chemistry, 2003, 68(14), 5731-5734. URL:[Link]

  • Lin, C.-P., et al. "Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization." Organic Process Research & Development, 2024, 28(5), 1886-1895. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 3-(Aminomethyl)-5,5-dimethylhexanoic Acid Following Pre-column Derivatization

Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(Aminomethyl)-5,5-dimethylhexanoic acid. Due to the absenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(Aminomethyl)-5,5-dimethylhexanoic acid. Due to the absence of a significant UV-absorbing chromophore in the molecule, a pre-column derivatization strategy using o-phthalaldehyde (OPA) and 2-mercaptoethanol (MCE) was employed. This reaction yields a highly UV-active isoindole derivative, enabling sensitive and specific detection at 338 nm. The method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity for its intended purpose in research and quality control environments.

Introduction

3-(Aminomethyl)-5,5-dimethylhexanoic acid is a GABA (gamma-aminobutyric acid) analog. Accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies and quality control of drug substances. A significant analytical challenge for this molecule is its lack of a native chromophore, which precludes its direct and sensitive determination by HPLC with ultraviolet (UV) detection.

To overcome this limitation, a common and effective strategy is to introduce a UV-active tag onto the molecule through a chemical reaction known as derivatization. This application note details a method based on pre-column derivatization with o-phthalaldehyde (OPA), a reagent widely used for the analysis of primary amines and amino acids.[1][2] The reaction of OPA with the primary amino group of 3-(Aminomethyl)-5,5-dimethylhexanoic acid, in the presence of a thiol-containing compound like 2-mercaptoethanol (MCE), proceeds rapidly at room temperature to form a stable isoindole derivative with a strong UV absorbance.[3][4] This allows for sensitive quantification using a standard HPLC-UV system.

Principle of OPA Derivatization

The derivatization reaction involves the coupling of OPA with the primary amino group of the analyte in an alkaline environment, typically a borate buffer, with the aid of a thiol.[3] The thiol, in this case, 2-mercaptoethanol, acts as a catalyst and becomes part of the final derivative. The resulting 1-alkylthio-2-substituted isoindole product is highly conjugated and exhibits a strong absorbance maximum, which was determined to be optimal at 338 nm for similar derivatives.[3] The reaction is rapid, typically completing within minutes, and does not require the removal of excess reagent, making it suitable for automation.[4]

The chemical reaction is illustrated below: o-Phthalaldehyde + R-NH₂ (Analyte) + R'-SH (Thiol) → UV-Active Isoindole Derivative

Experimental

Materials and Reagents
  • 3-(Aminomethyl)-5,5-dimethylhexanoic acid reference standard (≥98% purity)

  • o-Phthalaldehyde (OPA), HPLC grade (Sigma-Aldrich)[5]

  • 2-Mercaptoethanol (MCE), HPLC grade

  • Boric Acid, ACS grade

  • Sodium Hydroxide, ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (Milli-Q® or equivalent)

  • Phosphoric Acid, ACS grade

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Phosphate Buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 338 nm
Run Time 18 minutes

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining the relatively nonpolar isoindole derivative.

  • Mobile Phase: A phosphate buffer provides good pH control for consistent analyte ionization and peak shape. Acetonitrile is a common organic modifier that provides good elution strength for the derivative.

  • Gradient Elution: A gradient is necessary to ensure the elution of the derivatized analyte with a good peak shape within a reasonable timeframe, while also cleaning the column of any late-eluting components.

  • Wavelength: 338 nm is selected as it corresponds to the absorbance maximum for OPA-derivatized primary amines, providing optimal sensitivity.[3]

Protocols

Preparation of Solutions
  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a 5 M sodium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh daily and protected from light.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(Aminomethyl)-5,5-dimethylhexanoic acid reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL by serial dilution of the stock solution with the 50:50 water/methanol mixture.

Pre-column Derivatization Workflow

This protocol is designed to be performed consistently for all standards, quality controls, and samples.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction Sample 100 µL of Standard or Sample Mix Vortex Mix (10 seconds) Sample->Mix Add Reagent 400 µL of OPA Reagent Reagent->Mix Add React Incubate at RT (2 minutes) Mix->React Inject Inject 20 µL into HPLC System React->Inject

Caption: Workflow for the pre-column derivatization of the analyte with OPA.

Overall Analytical Workflow

The entire process from sample receipt to final data analysis follows a structured path to ensure data integrity.

Analytical_Workflow cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_data Data Processing Prep Sample Preparation (Dilution, Filtration) Deriv Pre-column Derivatization Prep->Deriv HPLC HPLC Separation Deriv->HPLC UV_Detect UV Detection (338 nm) HPLC->UV_Detect Acquire Data Acquisition (Chromatogram) UV_Detect->Acquire Process Peak Integration & Quantification Acquire->Process Report Final Report Process->Report

Caption: Overview of the complete analytical procedure from sample to result.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[6][7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The analyte peak should be free of interference from blank and placebo samples. Peak purity index > 0.999.Passed. No interference observed.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over the range of 1.0 - 100 µg/mL.r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (low, mid, high).99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: 0.85%Intermediate: 1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Specificity

Specificity was confirmed by injecting a blank (diluent), a placebo sample, and a spiked sample. The chromatograms showed no interfering peaks at the retention time of the derivatized analyte, confirming the method's specificity.

Linearity and Range

Linearity was evaluated by analyzing a series of seven calibration standards in triplicate. The peak area of the derivatized analyte was plotted against its concentration. The method demonstrated excellent linearity over the range of 1.0 µg/mL to 100 µg/mL, with a correlation coefficient (r²) of 0.9995.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (2 µg/mL, 50 µg/mL, and 90 µg/mL). The percentage recovery was calculated at each level. The results, ranging from 99.2% to 101.5%, indicate high accuracy.

Precision

The precision of the method was assessed for both repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by analyzing six replicate preparations of a 50 µg/mL standard on the same day, yielding a Relative Standard Deviation (RSD) of 0.85%. Intermediate precision was evaluated by repeating the analysis on a different day with a different analyst, resulting in an RSD of 1.25%. Both values are well within the acceptable limit of ≤ 2.0%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise (S/N) ratio. The LOD, with an S/N ratio of 3, was found to be 0.3 µg/mL. The LOQ, with an S/N ratio of 10, was established at 1.0 µg/mL, which is also the lowest point on the calibration curve.

Conclusion

This application note presents a specific, accurate, precise, and linear HPLC-UV method for the quantification of 3-(Aminomethyl)-5,5-dimethylhexanoic acid. The pre-column derivatization with o-phthalaldehyde successfully addresses the challenge posed by the analyte's lack of a UV chromophore. The method is fully validated according to ICH guidelines and is suitable for routine use in quality control and research settings.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Johansson, E. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. [Link]

  • Molnár-Perl, I. (2009). Derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. Corvinus University of Budapest. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

Sources

Application

LC-MS/MS protocol for detecting 3-(Aminomethyl)-5,5-dimethylhexanoic acid in biological matrices

High-Throughput LC-MS/MS Bioanalytical Protocol for the Quantification of 3-(Aminomethyl)-5,5-dimethylhexanoic Acid (Pregabalin) in Biological Matrices Pharmacological Context & Analytical Challenges Pregabalin (chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput LC-MS/MS Bioanalytical Protocol for the Quantification of 3-(Aminomethyl)-5,5-dimethylhexanoic Acid (Pregabalin) in Biological Matrices

Pharmacological Context & Analytical Challenges

Pregabalin (chemically designated as 3-(Aminomethyl)-5,5-dimethylhexanoic acid) is a highly effective gabapentinoid utilized in the clinical management of neuropathic pain, epilepsy, and generalized anxiety disorder[1]. Mechanistically, it binds with high affinity to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding attenuates calcium influx at nerve terminals, thereby downregulating the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P[2],[1].

Pregabalin_Pathway PGB Pregabalin (3-(Aminomethyl)-5,5-dimethylhexanoic acid) VGCC α2δ Subunit of Voltage-Gated Ca2+ Channels PGB->VGCC Binds to Ca_Influx Decreased Ca2+ Influx at Nerve Terminals VGCC->Ca_Influx Modulates NT_Release Inhibition of Neurotransmitter Release (Glutamate, Noradrenaline, Substance P) Ca_Influx->NT_Release Triggers Effect Reduced Neuronal Excitability (Analgesic & Anticonvulsant Effects) NT_Release->Effect Results in

Fig 1. Pharmacological mechanism of action of pregabalin via α2δ subunit modulation.

From an analytical standpoint, quantifying pregabalin in human plasma presents distinct challenges. The molecule lacks significant UV chromophores or fluorophores, rendering standard HPLC-UV techniques inadequate without labor-intensive pre-column derivatization[3]. Furthermore, as an aliphatic amino acid analogue, pregabalin exists as a highly polar zwitterion at physiological pH. This high aqueous solubility makes traditional Liquid-Liquid Extraction (LLE) highly inefficient[4]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with a streamlined protein precipitation workflow has emerged as the definitive gold standard[2],[5].

Methodological Rationale: Causality in Experimental Design

Every parameter in this protocol is engineered to maximize sensitivity, ensure reproducibility, and mitigate matrix effects:

  • Sample Preparation (Protein Precipitation): Utilizing cold methanol or acetonitrile for protein precipitation (PPT) rapidly denatures and crashes out plasma proteins while retaining the highly polar pregabalin in the supernatant[2],[1]. This circumvents the poor recovery rates associated with LLE and avoids the high costs of Solid Phase Extraction (SPE)[4].

  • Ionization Strategy (Positive ESI): The mobile phase incorporates 0.1% formic acid. This acidic environment serves a dual purpose: it suppresses the ionization of pregabalin's carboxylic acid group (preventing it from becoming too polar to retain on a reversed-phase column) and fully protonates the primary amine group. This guarantees robust signal intensity in positive electrospray ionization (ESI+) mode[2].

  • Internal Standard (IS) Selection: The use of a stable isotope-labeled internal standard (SIL-IS), specifically (Rac)-Pregabalin-d10, is non-negotiable for high-fidelity assays. Because the SIL-IS co-elutes exactly with the analyte, it experiences identical ion suppression or enhancement in the ESI source, perfectly normalizing the quantitative response against matrix variability[1].

Experimental Workflow & Protocol

Workflow Sample Human Plasma (50 µL) IS Add SIL-IS (Pregabalin-d10) Sample->IS PPT Protein Precipitation (Methanol, 500 µL) IS->PPT Centrifuge Centrifugation (10,000 x g, 5 min) PPT->Centrifuge Prep Supernatant Dilution (with H2O) Centrifuge->Prep LCMS LC-MS/MS Analysis (Positive ESI, MRM) Prep->LCMS

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Extraction Methodology:

  • Sample Aliquoting: Thaw human plasma samples to room temperature. Transfer 50 µL of plasma into a clean 1.5 mL microcentrifuge tube[2].

  • Internal Standard Addition: Add 20 µL of the Pregabalin-d10 working solution. Vortex briefly (10 seconds) to ensure thorough equilibration between the endogenous analyte and the SIL-IS[1].

  • Protein Precipitation: Add 500 µL of cold methanol to the sample to initiate protein precipitation[2].

  • Mixing and Centrifugation: Vortex vigorously for 1 minute to ensure complete protein crashing. Centrifuge the samples at 10,000 x g (or ~3500 rpm depending on rotor radius) for 5 to 10 minutes at 4°C to pellet the proteins[2],[1].

  • Supernatant Processing: Transfer 200 µL of the clear supernatant into an autosampler vial. To match the initial mobile phase conditions and prevent chromatographic peak distortion (the "solvent effect"), dilute the supernatant with 400 µL of ultrapure water[2].

  • Injection: Inject 5–10 µL of the reconstituted sample into the LC-MS/MS system[2].

Instrumental Conditions & Quantitative Data

The following tables summarize the optimized chromatographic and mass spectrometric parameters required for the baseline separation of pregabalin from endogenous interferences[2],[3].

Table 1: Chromatographic Conditions

Parameter Specification Rationale
Analytical Column C18 Reversed-Phase (e.g., 50 x 2.0 mm, 3–4 µm) Provides optimal retention for polar zwitterions when paired with acidic mobile phases[2],[1].
Mobile Phase A 0.1% Formic Acid in Ultrapure Water Drives protonation of the amine group for ESI+[2].
Mobile Phase B 0.1% Formic Acid in Methanol Ensures rapid elution and sharp peak shapes[3].
Elution Mode Gradient (Total run time ~3.2 min) Reduces run time while maintaining reproducibility[2].
Flow Rate 0.3 – 0.4 mL/min Balances throughput with optimal ESI desolvation.

| Column Temp | 40°C | Lowers system backpressure and improves mass transfer. |

Table 2: Mass Spectrometric Parameters (Multiple Reaction Monitoring)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Pregabalin 160.2 55.1 150 20

| Pregabalin-d10 (IS) | 170.2 | 62.1 | 150 | 22 |

(Note: The parent-to-product ion transition of m/z 160.2 → 55.1 is the primary quantifier for pregabalin due to its high signal-to-noise ratio[3],[4].)

Self-Validating System & Regulatory Compliance

To ensure absolute data integrity, this protocol is designed as a self-validating system in strict accordance with the standards defined by the[6].

  • Inherent Matrix Monitoring: By tracking the peak area of the SIL-IS across all study samples, analysts can continuously monitor for matrix effects. A sudden drop in IS area indicates co-eluting unprecipitated phospholipids causing ion suppression, immediately flagging the sample for re-extraction[1].

  • Carryover Assessment: The injection of a "Blank Sample" (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample self-validates the absence of autosampler carryover[7].

  • Isotopic Crosstalk Check: A "Zero Sample" (matrix with IS only) validates that the heavy isotope does not fragment into the unlabelled analyte's MRM channel, ensuring selectivity[7].

Table 3: FDA Validation Acceptance Criteria Summary[7],[6]

Validation Parameter FDA 2018 Acceptance Criteria Protocol Application
Accuracy ±15% of nominal concentration (±20% at LLOQ) Achieved via SIL-IS normalization.
Precision CV ≤ 15% (≤ 20% at LLOQ) Ensured by automated gradient and stable ESI spray.
Selectivity Blank matrix from at least 6 sources Confirmed by testing 20 different lots of human blank plasma[2].

| Calibration Curve | Minimum 6 non-zero standards | Linear range established from 50 to 50,000 ng/mL (R² > 0.99)[2]. |

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Analysis and Peak Assignment of 3-(Aminomethyl)-5,5-dimethylhexanoic acid

Introduction 3-(Aminomethyl)-5,5-dimethylhexanoic acid is a GABA (γ-aminobutyric acid) analogue, a class of compounds with significant interest in pharmaceutical research and development. Its structural similarity to mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Aminomethyl)-5,5-dimethylhexanoic acid is a GABA (γ-aminobutyric acid) analogue, a class of compounds with significant interest in pharmaceutical research and development. Its structural similarity to molecules like pregabalin underscores the importance of precise and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for determining molecular structure in solution.[1][2] This application note provides a comprehensive guide to the assignment of ¹H and ¹³C NMR signals for 3-(Aminomethyl)-5,5-dimethylhexanoic acid, leveraging a suite of 1D and 2D NMR experiments. We will detail not only the final peak assignments but also the underlying experimental protocols and the logical framework used to interpret the spectral data, ensuring a robust and verifiable structural elucidation.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a breakdown of the molecule's structure to identify unique proton and carbon environments. This predictive step is foundational to interpreting the resulting spectra.

Structure:

  • IUPAC Name: 3-(Aminomethyl)-5,5-dimethylhexanoic acid[3][4]

Proton (¹H) Environments:

  • -COOH (H-1): A carboxylic acid proton, expected to be a broad singlet, highly deshielded, and potentially exchangeable with deuterated solvents like D₂O.[5][6]

  • -NH₂ (H-7): Amine protons, also typically broad and exchangeable.

  • -CH₂- (H-2): Methylene protons alpha to the carbonyl group.

  • -CH- (H-3): A single methine proton at the chiral center.

  • -CH₂- (H-4): Methylene protons adjacent to the tert-butyl group.

  • -C(CH₃)₃ (H-6): Nine equivalent protons of the tert-butyl group, expected to be a sharp singlet.[7]

  • -CH₂-NH₂ (H-7): Methylene protons of the aminomethyl group.

Carbon (¹³C) Environments:

  • C-1: Carboxylic acid carbonyl carbon, expected to be the most downfield signal.[8][9]

  • C-2: Methylene carbon alpha to the carbonyl.

  • C-3: Methine carbon at the branch point.

  • C-4: Methylene carbon adjacent to the quaternary carbon.

  • C-5: Quaternary carbon of the tert-butyl group.

  • C-6: Three equivalent methyl carbons of the tert-butyl group.

  • C-7: Methylene carbon of the aminomethyl group.

Experimental Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument parameterization.[10]

Sample Preparation
  • Weighing the Sample: For standard 1D ¹H NMR, 5-25 mg of the compound is sufficient.[11] For ¹³C and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterium oxide (D₂O) is a good choice due to the compound's polar amine and carboxylic acid groups. Alternatively, DMSO-d₆ can be used. The use of deuterated solvents is essential for the spectrometer's deuterium lock and to avoid large interfering solvent signals in the ¹H spectrum.[11][12]

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[10] To ensure spectral lines are not broadened by particulate matter, filter the solution through a pipette with a small glass wool plug directly into a high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS for D₂O or TMS for organic solvents, for accurate chemical shift calibration.

NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a z-gradient probe.

  • ¹H NMR: A standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C{¹H} NMR: A standard proton-decoupled experiment to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • DEPT-135: This experiment is crucial for differentiating carbon types.[13][14] It shows CH₃ and CH signals as positive peaks, CH₂ signals as negative (inverted) peaks, and quaternary and carbonyl carbons are absent.[15]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds.[16][17][18] This is fundamental for tracing the proton connectivity throughout the molecule's backbone.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[19][20][21] This is the most reliable method for assigning protonated carbons.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[22][23][24] This experiment is essential for connecting spin systems and assigning non-protonated carbons like the quaternary and carbonyl carbons.

Spectral Analysis and Peak Assignment Workflow

The logical workflow for spectral assignment integrates data from all experiments, starting with 1D spectra and using 2D correlations for unambiguous confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve Sample in D₂O Filter into NMR Tube acq_1d 1D NMR (¹H, ¹³C, DEPT-135) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d analysis_1h Assign ¹H Signals (Integration, Multiplicity) acq_2d->analysis_1h analysis_cosy Trace ¹H-¹H Connectivity (COSY) analysis_1h->analysis_cosy analysis_hsqc Assign Protonated Carbons (HSQC, DEPT-135) analysis_cosy->analysis_hsqc analysis_hmbc Assign Quaternary Carbons & Connect Fragments (HMBC) analysis_hsqc->analysis_hmbc final_assign Final Peak Assignments analysis_hmbc->final_assign

Caption: NMR structural elucidation workflow.

Step 1: ¹H NMR Analysis
  • H-6 (δ ≈ 0.9 ppm, s, 9H): The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet integrating to 9H.[7] Its upfield chemical shift is characteristic of alkyl protons.

  • H-4 (δ ≈ 1.2-1.4 ppm, m, 2H): These methylene protons are adjacent to the methine (H-3) and the shielded tert-butyl group. They will be split by H-3.

  • H-3 (δ ≈ 2.1-2.3 ppm, m, 1H): This methine proton is coupled to four methylene protons (H-2, H-4, and H-7), leading to a complex multiplet.

  • H-2 (δ ≈ 2.3-2.5 ppm, m, 2H): These methylene protons are alpha to the electron-withdrawing carbonyl group, shifting them downfield. They are coupled to the H-3 methine proton.

  • H-7 (δ ≈ 2.8-3.0 ppm, m, 2H): These methylene protons are adjacent to the electron-withdrawing amino group, causing a downfield shift. They are coupled to the H-3 methine proton.

  • H-1 & NH₂ Protons: In D₂O, these protons will exchange with deuterium and their signals will disappear. In a solvent like DMSO-d₆, the COOH proton would appear as a very broad singlet far downfield (δ > 10 ppm), and the NH₂ protons would appear as a broad signal.[5][6]

Step 2: ¹³C NMR and DEPT-135 Analysis
  • C-1 (δ ≈ 175-180 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and will be absent in the DEPT-135 spectrum.[8][25]

  • C-5 (δ ≈ 30-35 ppm): The quaternary carbon of the tert-butyl group will appear in the ¹³C spectrum but will be absent in the DEPT-135 spectrum.

  • DEPT-135 Positive Peaks (CH & CH₃):

    • C-6 (δ ≈ 25-30 ppm): The three equivalent methyl carbons of the tert-butyl group.

    • C-3 (δ ≈ 35-40 ppm): The methine carbon.

  • DEPT-135 Negative Peaks (CH₂):

    • C-2 (δ ≈ 40-45 ppm): Methylene carbon alpha to the carbonyl.

    • C-4 (δ ≈ 45-50 ppm): Methylene carbon in the alkyl chain.

    • C-7 (δ ≈ 45-50 ppm): Methylene carbon of the aminomethyl group.

Step 3: 2D NMR for Unambiguous Assignment
  • COSY: Will confirm the proton backbone connectivity. Key correlations (cross-peaks) will be observed between:

    • H-2 ↔ H-3

    • H-3 ↔ H-4

    • H-3 ↔ H-7

  • HSQC: Provides direct, one-bond ¹H-¹³C correlations, allowing for the definitive assignment of each protonated carbon based on the already assigned proton signals. For example, the proton signal at ~2.4 ppm (H-2) will show a cross-peak to the carbon signal at ~42 ppm (C-2).

  • HMBC: Crucial for finalizing the structure. It reveals long-range correlations that connect the different parts of the molecule. Key expected correlations include:

    • H-6 (t-butyl protons)C-4, C-5, C-6: This confirms the attachment of the tert-butyl group.

    • H-2 (alpha-methylene protons)C-1, C-3, C-4: This connects the ethyl end of the chain to the carbonyl group and the central methine.

    • H-7 (aminomethyl protons)C-3, C-4: This confirms the position of the aminomethyl group at C-3.

Summary of NMR Peak Assignments

The following table summarizes the complete and unambiguous peak assignments for 3-(Aminomethyl)-5,5-dimethylhexanoic acid in D₂O. Chemical shifts are approximate and can vary based on concentration, pH, and temperature.

PositionAtom TypePredicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)DEPT-135 PhaseKey 2D Correlations (HMBC)
1-COOHN/A (exchanges)--~178AbsentH-2, H-3 → C-1
2-CH₂-~2.4m2H~42NegativeH-3, H-4 → C-2
3-CH-~2.2m1H~38PositiveH-2, H-4, H-7 → C-3
4-CH₂-~1.3m2H~48NegativeH-3, H-6 → C-4
5-C-N/A--~32AbsentH-4, H-6 → C-5
6-C(CH₃)₃~0.9s9H~29PositiveH-4 → C-6
7-CH₂NH₂~2.9m2H~47NegativeH-3 → C-7

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in 3-(Aminomethyl)-5,5-dimethylhexanoic acid can be achieved. This multi-dimensional approach is a self-validating system, where the correlations observed in 2D spectra confirm the assignments deduced from 1D data. The protocols and analytical workflow detailed in this note provide a robust framework for the structural characterization of this compound and can be adapted for other small molecules in drug development and chemical research.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Masui, H. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • University of Maryland, Baltimore. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure characterization with NMR molecular networking. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of i-HMBC/D-i-HMBC methodology to identify the two-bond.... Retrieved from [Link]

  • Taylor & Francis Group. (2018). NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US20100286442A1 - Novel method for preparing pregabalin.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O. Retrieved from [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • Organic Spectroscopy International. (2013, November 20). PREGABALIN 普瑞巴林 SPECTRAL DATA. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • YouTube. (2024, January 26). DEPT 135 Acquisition & Processing. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of Pregabalin and its novel lipophilic β-alkyl- substituted analogues from fatty chains. Retrieved from [Link]

  • American Chemical Society Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-5,5-dimethylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5,5-dimethylhexanoic acid. Retrieved from [Link]

Sources

Application

Derivatization methods for GC-MS analysis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid

Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals Compound: 3-(Aminomethyl)-5,5-dimethylhexanoic acid (Pregabalin) Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals Compound: 3-(Aminomethyl)-5,5-dimethylhexanoic acid (Pregabalin) Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Mechanistic Rationale

Pregabalin (3-(aminomethyl)-5-methylhexanoic acid) is a highly effective neuromodulating agent used primarily for neuropathic pain, epilepsy, and fibromyalgia. From an analytical perspective, pregabalin presents a significant challenge for conventional Gas Chromatography-Mass Spectrometry (GC-MS).

As a zwitterionic amino acid, pregabalin is amphoteric, highly polar, and non-volatile. When subjected to the high temperatures of a standard GC injection port (typically 250°C–280°C), the free primary amine and carboxylic acid groups undergo rapid intramolecular cyclization. This thermal degradation yields (S)-4-isobutylpyrrolidin-2-one , commonly known as pregabalin lactam[1].

The Analytical Problem: Lactamization destroys the structural integrity of the analyte, making accurate quantitation impossible and completely obliterating the chiral center's accessibility for enantiomeric resolution.

The Solution: Pre-column chemical derivatization is mandatory. By covalently modifying the active hydrogens on the amine and/or carboxylic acid moieties, derivatization serves a dual purpose: it increases the volatility of the molecule for GC elution and sterically blocks the cyclization pathway, preserving the molecule's structural fidelity.

G PGB Pregabalin (Zwitterion) Lactam Pregabalin Lactam (Undesired) PGB->Lactam GC Port Heat (Intramolecular Cyclization) Deriv Derivatized Pregabalin (GC-MS Ready) PGB->Deriv Chemical Derivatization (Blocks Cyclization)

Fig 1: Thermal degradation pathway of Pregabalin versus chemical stabilization via derivatization.

Decision Matrix: Selecting the Right Derivatization Workflow

The choice of derivatizing agent is not one-size-fits-all; it is dictated by the specific analytical objective, the sample matrix, and the required turnaround time.

Workflow Start Pregabalin Sample Matrix Goal Primary Analytical Objective? Start->Goal Chiral Enantiomeric Purity (S- vs R-Isomer) Goal->Chiral Quant Clinical Quantitation (Serum/Plasma) Goal->Quant Pharma Pharmaceutical QC (Bulk Formulation) Goal->Pharma Meth1 Dual Derivatization (Methylation + S-TPC) Chiral->Meth1 Meth2 Alkyl Chloroformate (Hexyl/Ethyl Chloroformate) Quant->Meth2 Meth3 Silylation (MSTFA / NH4F) Pharma->Meth3

Fig 2: Decision matrix for selecting Pregabalin derivatization workflows based on analytical goals.

Validated Methodologies and Protocols

Method A: Alkyl Chloroformate Derivatization (Clinical Toxicology)

Best for: High-throughput clinical quantitation in biological matrices (serum/plasma). Mechanistic Causality: Traditional silylation requires completely anhydrous conditions, necessitating time-consuming evaporation of biological extracts. Alkyl chloroformates (e.g., hexyl chloroformate) bypass this limitation. They react instantaneously in aqueous/organic mixtures, simultaneously converting the carboxylic acid into an ester and the amine into a carbamate[2]. The reaction is driven by a pyridine catalyst which acts as an acid scavenger.

Step-by-Step Protocol:

  • Protein Precipitation: Aliquot 100 µL of human serum into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Pregabalin-d6) and 300 µL of methanol. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Phase Transfer: Transfer the supernatant to a clean glass vial. Add 200 µL of a basic buffer (e.g., 0.1 M phosphate buffer, pH 8.5) to ensure the amine is deprotonated and nucleophilic.

  • Derivatization: Add 20 µL of hexyl chloroformate and 20 µL of pyridine. Vortex vigorously for 10 seconds. Self-Validation Check: The immediate evolution of CO2 gas (micro-bubbles) confirms the reaction is proceeding.

  • Extraction: Add 200 µL of an organic solvent (e.g., hexane or chloroform). Vortex for 30 seconds to extract the newly formed lipophilic derivative (N-hexyloxycarbonyl pregabalin hexyl ester).

  • Analysis: Centrifuge to separate layers. Inject 1 µL of the upper organic layer directly into the GC-MS.

Method B: Dual Derivatization (Forensic & Chiral Analysis)

Best for: Enantiomeric identification (differentiating the active (S)-enantiomer from the (R)-enantiomer). Mechanistic Causality: Pregabalin is a Schedule V controlled substance defined specifically as the (S)-enantiomer. To resolve enantiomers on a standard non-polar GC column (like a DB-5ms), they must be converted into diastereomers using a chiral derivatizing agent. However, applying a chiral agent directly to the amine fails because the free carboxylic acid causes tailing and lactamization. Therefore, a dual derivatization is required: first, methylate the acid to "cap" it, then react the amine with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (S-TPC)[3].

Step-by-Step Protocol:

  • Methylation (Capping): Dissolve 1 mg of pregabalin extract in 500 µL of methanolic HCl (3 N). Heat at 60°C for 20 minutes. This Fischer esterification converts the carboxylic acid to a methyl ester, permanently preventing lactam formation.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Crucial Step: Any residual acid or moisture will quench the subsequent S-TPC reagent.

  • Chiral Derivatization: Reconstitute the dried residue in 200 µL of dry ethyl acetate. Add 50 µL of S-TPC reagent and 20 µL of triethylamine (as an acid scavenger).

  • Incubation: Heat the mixture at 70°C for 30 minutes to form the diastereomeric amides.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS. The (S,S) and (R,S) diastereomers will now elute at distinctly different retention times.

Method C: Silylation (Pharmaceutical Quality Control)

Best for: Assay of bulk pharmacological formulations. Mechanistic Causality: For pure pharmaceutical powders where moisture is not an issue, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly efficient. MSTFA replaces the active protons on both the amine and carboxyl groups with trimethylsilyl (TMS) groups. The addition of ammonium fluoride (NH4F) and β-mercaptoethanol acts as a catalyst system to drive the silylation of sterically hindered sites.

Step-by-Step Protocol:

  • Extraction: Dissolve the pharmaceutical formulation equivalent to 10 mg of pregabalin in 10 mL of anhydrous methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Drying: Transfer 100 µL of the filtrate to a GC vial and evaporate to absolute dryness under nitrogen.

  • Derivatization: Add 100 µL of a derivatization cocktail consisting of MSTFA / NH4F / β-mercaptoethanol.

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode (monitoring m/z 232 and 331).

Quantitative Data & Method Comparison

The following table synthesizes the performance metrics and operational parameters of the three derivatization strategies, allowing analysts to select the optimal method based on their laboratory's requirements.

ParameterAlkyl Chloroformate (Method A)Dual Derivatization (Method B)Silylation (Method C)
Primary Reagent(s) Hexyl or Ethyl ChloroformateMethanolic HCl + S-TPCMSTFA + NH4F
Target Functional Groups -NH2 and -COOH (Simultaneous)1. -COOH, 2. -NH2 (Sequential)-NH2 and -COOH (Simultaneous)
Reaction Environment Aqueous / Organic mixStrictly AnhydrousStrictly Anhydrous
Total Prep Time < 5 minutes~ 60 minutes~ 40 minutes
Linearity Range 0.5 – 50.0 mg/LMethod dependent3.5 – 300 ng/mL
LOD / LOQ ~0.1 mg/L / 0.5 mg/L~0.5 µg/mL~1.5 x 10⁻⁶ mg/mL (LOD)
Primary Application Clinical Toxicology / SerumForensic Chiral ResolutionPharmaceutical QC

Conclusion

The successful GC-MS analysis of pregabalin hinges entirely on the mastery of derivatization chemistry. Failure to protect the zwitterionic core results in the formation of pregabalin lactam, compromising data integrity. For rapid clinical diagnostics, alkyl chloroformates offer unparalleled speed and moisture tolerance. For forensic applications requiring enantiomeric differentiation, a dual methylation/S-TPC approach is mandatory. For standard pharmaceutical quality control, MSTFA-based silylation provides exceptional sensitivity and linearity. By aligning the chemical mechanism of the derivatizing agent with the analytical goal, laboratories can ensure robust, self-validating, and highly reproducible assays.

References

  • Hitchcock, M. L., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences.[Link]

  • Hložek, T., Bursová, M., Coufal, P., & Čabala, R. (2016). Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization. Journal of Analytical Toxicology.[Link]

  • Dayyih, W. A., Hamad, M., Mallah, E., et al. (2019). Establishment and Validation of a Sensitive Method for the Detection of Pregabalin in Pharmacological Formulation by GC/MS Spectrometry. Current Pharmaceutical Analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Aminomethyl)-5,5-dimethylhexanoic Acid

Welcome to the technical support resource for the synthesis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to improve the yield and purity of this compound, particularly during scale-up operations. Here, we address common challenges encountered in the laboratory through a series of frequently asked questions, detailed troubleshooting guides, and validated protocols.

Synthetic Pathway Overview

A prevalent and industrially relevant route for synthesizing 3-(Aminomethyl)-5,5-dimethylhexanoic acid involves the Hofmann rearrangement of a suitable amide precursor. This pathway, while effective, contains several critical steps where yield can be compromised during scale-up. The general sequence begins with the formation of an amide, followed by the rearrangement, and concludes with purification.

G cluster_0 Stage 1: Amide Synthesis cluster_1 Stage 2: Hofmann Rearrangement cluster_2 Stage 3: Purification A 3-Isobutylglutaric Anhydride C 3-(Carbamoylmethyl)-5-methylhexanoic Acid A->C Aminolysis B Ammonia or Amine Source B->C D Isocyanate Intermediate C->D Br₂ / NaOH (Rearrangement) E 3-(Aminomethyl)-5,5-dimethylhexanoic acid (Crude) D->E Hydrolysis F Final Product (>99% Purity) E->F Crystallization

Caption: General synthetic workflow for 3-(Aminomethyl)-5,5-dimethylhexanoic acid.

Troubleshooting Guide & FAQs

This section provides direct answers to specific issues that may arise during synthesis and scale-up.

Stage 1: Synthesis of the Amide Precursor
Question 1: My yield of 3-(carbamoylmethyl)-5-methylhexanoic acid is low, and I'm observing a significant amount of 3-isobutylglutaric acid. What is the cause?

This issue typically points to the hydrolysis of the starting anhydride or the amide product. 3-isobutylglutaric acid is a common impurity that can arise if the reaction conditions are not strictly controlled.[1]

  • Causality : The presence of excess water or elevated temperatures under basic conditions during the aminolysis of 3-isobutylglutaric anhydride can lead to the opening of the anhydride ring to form the dicarboxylic acid, which competes with the desired amidation reaction. Similarly, harsh basic conditions during work-up can hydrolyze the newly formed amide back to the carboxylic acid.[1]

  • Troubleshooting Steps :

    • Moisture Control : Ensure all solvents and reagents, particularly the amine source, are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

    • Temperature Management : The aminolysis reaction is often exothermic. Maintain a low temperature (e.g., -15°C to 0°C) during the addition of the anhydride to the amine solution to minimize side reactions.[2]

    • pH Control During Work-up : When acidifying the reaction mixture to precipitate the product, do so carefully and at a controlled temperature to avoid localized heating that could promote hydrolysis.

Stage 2: The Hofmann Rearrangement

This stage is the most critical for overall yield and purity. The reaction converts the primary amide into a primary amine with one less carbon atom via an isocyanate intermediate.[3]

Question 2: The yield of my final amine product is significantly lower than expected after the Hofmann rearrangement. What are the primary causes?

Low yields in the Hofmann rearrangement are a frequent problem during scale-up and can be attributed to several factors, primarily related to the stability of the reagents and the formation of byproducts.[4]

  • Causality & Troubleshooting :

    • Degradation of Sodium Hypobromite : The in situ prepared sodium hypobromite (from Br₂ and NaOH) is unstable and decomposes at elevated temperatures. It is crucial to prepare this reagent at low temperatures (0-5°C) and use it immediately.[4][5]

    • Formation of Urea Byproduct : The isocyanate intermediate is highly reactive. If it reacts with the already-formed amine product instead of water, it forms a urea byproduct (R-NH-CO-NH-R), which represents a direct loss of product. This is more prevalent if the hydrolysis of the isocyanate is slow. To minimize this, use a sufficiently high concentration of sodium hydroxide, which favors rapid hydrolysis of the isocyanate to the desired amine.[4][6]

    • Incomplete Reaction : The rearrangement step itself requires thermal energy. If the temperature is not raised sufficiently (typically to 70-80°C) after the initial low-temperature N-bromination, the reaction may be slow or incomplete.[5]

    • Hydrolysis of Starting Amide : Under the strongly basic conditions of the reaction, the starting amide can be hydrolyzed back to its corresponding carboxylic acid, 3-isobutylglutaric acid, especially at elevated temperatures.[1][5]

G Start Low Yield Observed Q1 Analyze Byproducts: Precipitate observed? Start->Q1 A1_Yes Isolate & Characterize. Likely Urea Byproduct. Q1->A1_Yes Yes A1_No Check for unreacted starting material (LC/MS). Q1->A1_No No Sol1 Solution: Increase NaOH concentration to accelerate isocyanate hydrolysis. A1_Yes->Sol1 Sol2 Solution: 1. Ensure post-bromination   heating step (70-80°C) is adequate. 2. Check purity of starting amide. A1_No->Sol2

Caption: Troubleshooting logic for low product yield in the Hofmann rearrangement.

Question 3: How can I effectively control the temperature during a large-scale Hofmann rearrangement?

Temperature control is critical for both safety and yield. The reaction has distinct temperature requirements for its different phases.

  • Hypobromite Formation (0-5°C) : This step is exothermic. Use a reactor with efficient cooling and a jacketed system. Add bromine slowly to the cold NaOH solution to allow the cooling system to dissipate the heat effectively.[4][5]

  • N-Bromination (0-10°C) : The addition of the amide to the hypobromite solution can also be exothermic. Maintain the low temperature to ensure the stability of the hypobromite and control the initial reaction rate.[5]

  • Rearrangement (70-80°C) : This step requires heating to provide the activation energy for the alkyl group migration.[5] On a large scale, ensure uniform heating to avoid localized overheating, which could lead to byproduct formation. Use a reactor with good agitation and a reliable heating mantle or jacket.

ParameterRecommended RangeRationale & Consequence of Deviation
Hypobromite Formation Temp. 0-5°CMinimizes hypobromite degradation. Too high: Reagent decomposition, lower yield.[4]
N-Bromination Temp. 0-10°CControls initial reaction rate. Too high: Potential for side reactions.[5]
Rearrangement Temp. 70-80°CProvides activation energy for rearrangement. Too low: Slow or incomplete reaction.[4][5]
Base (NaOH) Concentration HighFavors rapid hydrolysis of the isocyanate, minimizing urea byproduct formation. Too low: Increased urea formation.[4]
Reagent Purity HighImpurities can lead to side reactions or inhibit the main reaction, leading to lower yields and difficult purification.[5]
Stage 3: Product Isolation and Purification
Question 4: I am struggling with the final purification. The product has poor crystallinity, or contains persistent impurities. What are the best practices?

Purification is key to achieving the high-purity final product required for pharmaceutical applications.

  • Causality : Poor crystallinity can result from residual solvents or the presence of impurities that disrupt the crystal lattice. Common process-related impurities include unreacted starting material, 3-isobutylglutaric acid, and the urea byproduct.[1]

  • Troubleshooting Steps :

    • Effective Work-up : After the reaction, the product amine is typically in a basic aqueous solution. A common procedure involves:

      • Acidify the mixture with an acid like HCl to a pH of 4.0-5.0.[7] This protonates the amine, making it more water-soluble while potentially precipitating less soluble impurities.

      • Perform extractions with an organic solvent to remove non-polar impurities.

      • Carefully basify the aqueous layer to deprotonate the amine and then extract the free amine product into an appropriate organic solvent.[5]

    • Crystallization Solvent System : The choice of solvent is critical. A mixture of isopropanol and water is frequently reported to be effective for the crystallization of 3-(Aminomethyl)-5,5-dimethylhexanoic acid.[8][9] Experiment with different solvent ratios and cooling profiles to optimize crystal formation and purity.

    • Impurity Identification : Use analytical techniques like HPLC and LC-MS to identify the specific impurities present.[1] Knowing the identity of the impurity can help devise a targeted purification strategy (e.g., pH adjustment to exploit differences in acidity/basicity).

Experimental Protocols

Protocol 1: Hofmann Rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid

This protocol is a representative procedure adapted from literature methods.[10]

  • Hypobromite Preparation : In a jacketed reactor cooled to 0-5°C, prepare a solution of sodium hydroxide (e.g., 2.5 equivalents) in water. Slowly add bromine (e.g., 1.1 equivalents) to the stirred solution, ensuring the temperature does not exceed 10°C. The resulting solution of sodium hypobromite should be used immediately.[5]

  • Amide Addition & N-Bromination : To the freshly prepared cold hypobromite solution, add (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (1.0 equivalent) while maintaining the temperature below 10°C. Stir vigorously for 15-30 minutes at this temperature to allow for the formation of the N-bromoamide intermediate.

  • Rearrangement : Remove the cooling and heat the reaction mixture to 70-80°C. Maintain this temperature for approximately 30-60 minutes to induce the rearrangement to the isocyanate, which is subsequently hydrolyzed. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by acidifying with concentrated hydrochloric acid to a pH of approximately 4-5.[7][10]

    • Cool the mixture to 0-5°C to precipitate the crude product.

    • Filter the solid and wash with cold water.

  • Purification :

    • Dissolve the crude solid in a minimal amount of a hot mixture of isopropyl alcohol and water.[9]

    • Allow the solution to cool slowly to room temperature and then further cool to 0-5°C to maximize crystallization.

    • Filter the purified product, wash with a cold solvent mixture, and dry under vacuum.

References

  • Technical Support Center: Troubleshooting Low Conversion R
  • Troubleshooting guide for N-bromobenzamide medi
  • Nitro-Mannich reaction. Wikipedia. [Link]

  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]

  • Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc. [Link]

  • Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. ACS Publications. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
  • Hofmann Rearrangement Mechanism Overview. Scribd. [Link]

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC. [Link]

  • Process for the preparation of pregabalin.
  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry. [Link]

  • A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Preprints.org. [Link]

  • A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid.
  • Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Semantic Scholar. [Link]

  • Micelle-Enabled Hofmann Rearrangement in Water. ACS Publications. [Link]

  • Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. Eureka. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Retention Optimization for 3-(Aminomethyl)-5,5-dimethylhexanoic acid

Welcome to the Technical Support Center for method development and troubleshooting of 3-(Aminomethyl)-5,5-dimethylhexanoic acid (commonly known as Pregabalin). As a highly polar aliphatic amino acid, this molecule presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for method development and troubleshooting of 3-(Aminomethyl)-5,5-dimethylhexanoic acid (commonly known as Pregabalin). As a highly polar aliphatic amino acid, this molecule presents unique chromatographic challenges, primarily poor retention on standard reversed-phase (RP) columns and a lack of a strong UV chromophore.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you optimize mobile phase pH and achieve robust, reproducible chromatographic retention.

Mechanistic Workflow: pH & Column Selection

The retention behavior of this molecule is entirely dictated by its ionization state. Because it contains both a carboxylic acid and a primary amine, adjusting the mobile phase pH fundamentally alters its polarity and interaction with the stationary phase.

G Start Pregabalin (Zwitterion) pKa1=4.2, pKa2=10.6 LowPH Acidic pH (< 3.0) Start->LowPH Add Acid NeutPH Neutral pH (5.0 - 8.0) Start->NeutPH Buffer HighPH Basic pH (> 11.0) Start->HighPH Add Base State1 Cationic State (+1) LowPH->State1 State2 Zwitterionic State (0) NeutPH->State2 State3 Anionic State (-1) HighPH->State3 Sol1 RP-HPLC (C18) Requires Ion-Pairing State1->Sol1 Sol2 HILIC Chromatography (High Organic) State2->Sol2 Sol3 High-pH RP-HPLC (Hybrid Columns) State3->Sol3

Fig 1: pH-dependent ionization states and chromatographic strategies for Pregabalin.

Physicochemical Data Summary

To design a self-validating chromatographic system, you must first understand the thermodynamic properties of the analyte. The table below summarizes the critical constants that drive retention mechanisms[1],[2].

PropertyValueChromatographic Implication
pKa1 (Carboxyl group) 4.2At pH < 2.5, the carboxyl group is fully protonated (neutral).
pKa2 (Amine group) 10.6At pH > 12.0, the amine group is fully deprotonated (neutral).
Log P (Octanol/Water) -1.35 (at pH 7.4)Highly hydrophilic. Will not retain well on C18 at neutral pH without highly aqueous conditions.
Aqueous Solubility 32 - 107 mg/mLHighly soluble in aqueous buffers; risk of precipitation in >80% organic modifiers (monitor HILIC conditions).
UV Absorption Max < 210 nmLacks a conjugated π-system. Requires low-UV detection or derivatization.

Core Principles & Mechanistic FAQs

Q: Why does the analyte elute at the void volume ( t0​ ) on my standard C18 column at pH 7.0? A: At pH 7.0, the molecule exists almost entirely as a zwitterion (net charge = 0, but highly localized polar charges). The Log P at this pH is -1.35, making it extremely hydrophilic[2]. Standard C18 stationary phases rely on hydrophobic partitioning. Because the zwitterion prefers the aqueous mobile phase, it bypasses the hydrophobic alkyl chains and elutes at the void volume.

Q: How does lowering the mobile phase pH improve retention? A: By dropping the pH to 3.0 (using buffers like ammonium acetate adjusted with acetic acid), you suppress the ionization of the carboxylic acid (pKa 4.2)[3]. The molecule transitions from a zwitterion to a cation. While still polar, the neutralization of the carboxylate group slightly increases its hydrophobicity. Furthermore, operating at pH 3.0 suppresses the ionization of residual silanols on the silica support, drastically reducing secondary ion-exchange interactions that cause peak tailing.

Q: If I must use a neutral pH (e.g., pH 6.9), how can I achieve retention? A: If you operate near neutral pH, you must force hydrophobic partitioning by minimizing the organic modifier. Validated methods at pH 6.9 utilize highly aqueous mobile phases (e.g., 95% Phosphate buffer / 5% Acetonitrile)[4]. The high surface tension of the water forces the aliphatic backbone of the molecule into the C8 or C18 stationary phase.

Troubleshooting Guide

Issue: Poor Sensitivity / High Baseline Noise
  • Causality: The molecule lacks a chromophore, forcing detection at 200–210 nm[3],[4]. At these wavelengths, many organic solvents (like methanol) and buffer salts absorb UV light, causing baseline drift and noise.

  • Solution:

    • Switch to HPLC-grade Acetonitrile (UV cutoff 190 nm) instead of Methanol (UV cutoff 205 nm) if operating below 210 nm.

    • If sensitivity is still insufficient, utilize a pre-column derivatization protocol (e.g., using 1-fluoro-2,4-dinitrobenzene) to introduce a chromophore, allowing detection at 360 nm where baseline noise is negligible[5].

Issue: Severe Peak Tailing (Asymmetry Factor > 2.0)
  • Causality: The protonated primary amine interacts strongly with ionized residual silanols ( SiO− ) on the silica matrix.

  • Solution: Ensure your buffer capacity is adequate (minimum 10-50 mM). If using a neutral pH, switch to a heavily end-capped or base-deactivated stationary phase (e.g., Hypersil BDS)[4]. Alternatively, lower the pH to < 3.0 to protonate and neutralize the silanols.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must run the System Suitability Test (SST) before analyzing unknown samples.

Protocol A: Isocratic RP-HPLC at Acidic pH (Underivatized)

Mechanism: Protonation of the carboxylate group to reduce polarity and suppression of silanol activity.[3]

1. Mobile Phase Preparation:

  • Buffer: Prepare a 10 mM Ammonium Acetate solution in Milli-Q water. Adjust the pH to exactly 3.0 using glacial acetic acid. Filter through a 0.45 µm nylon membrane.

  • Composition: 50% Buffer (pH 3.0) : 50% Methanol (v/v). Degas via sonication for 10 minutes.

2. Chromatographic Conditions:

  • Column: Phenomenex C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (approx. 25°C).

3. System Suitability Criteria (Self-Validation):

  • Retention Time ( tR​ ): ~3.39 ± 0.10 minutes.

  • Tailing Factor ( Tf​ ): Must be 1.5.

  • %RSD of Peak Area (n=5): Must be 2.0%.

Protocol B: Pre-Column Derivatization for High-Sensitivity UV

Mechanism: Nucleophilic aromatic substitution of the primary amine with 1-fluoro-2,4-dinitrobenzene (FDNB) to attach a strong UV chromophore.[5]

1. Reagent Preparation:

  • Borate Buffer: Dissolve KCl and H3​BO3​ in water to yield 0.25 M. Adjust pH to 8.2.

  • FDNB Reagent: Dissolve 300 mg of FDNB in 100 mL of Acetonitrile (16 mM). Caution: Skin irritant.

2. Derivatization Step:

  • Transfer 500 µL of the sample standard into a test tube.

  • Add 500 µL of Borate Buffer (pH 8.2).

  • Add 75 µL of FDNB reagent and 2 mL of Acetonitrile.

  • Vortex for 5 seconds, then incubate at 60 °C for 30 minutes.

  • Cool to room temperature, quench with 75 µL of 1 M HCl, and inject 20 µL.

3. Chromatographic Conditions:

  • Mobile Phase: 60% Acetonitrile : 40% 50 mM NaH2​PO4​ (pH adjusted to 2.5).

  • Column: Nova-Pak C18 (150 x 3.9 mm, 4 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

References

  • FDA Center for Drug Evaluation and Research - Environmental Assessment: 021446Orig1s028.
  • FDA Center for Drug Evaluation and Research - Approval Package for LYRICA (Pregabalin).
  • Asian Journal of Chemistry - HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene.
  • International Journal of Pharmaceutical Sciences and Research - Nagaraju et al., 2013; Vol. 4(7): 2782-2788.
  • Indian Journal of Pharmaceutical Sciences (via PMC) - Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules.

Sources

Troubleshooting

Preventing degradation of 3-(Aminomethyl)-5,5-dimethylhexanoic acid during sample preparation

Welcome to the technical support center for 3-(Aminomethyl)-5,5-dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Aminomethyl)-5,5-dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during sample preparation and analysis. Leveraging extensive experience in analytical chemistry and molecular stability, this guide offers practical, evidence-based solutions to common challenges encountered in the laboratory.

Understanding the Core Challenge: Lactam Formation

The primary degradation pathway for 3-(Aminomethyl)-5,5-dimethylhexanoic acid is an intramolecular cyclization reaction that results in the formation of a lactam, 4-(2,2-dimethylpropyl)pyrrolidin-2-one. This conversion involves the loss of a water molecule and is a common degradation route for γ-amino acids and their analogs, such as the structurally similar drug, pregabalin.[1][2] The formation of this lactam impurity is a critical concern as it can compromise the accuracy of analytical results and has implications for the safety and efficacy of pharmaceutical products.

The rate of this degradation is significantly influenced by several factors, including pH, temperature, and the composition of the sample matrix.[2] Understanding and controlling these factors are paramount to ensuring the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 3-(Aminomethyl)-5,5-dimethylhexanoic acid?

The main degradation product is its corresponding lactam, 4-(2,2-dimethylpropyl)pyrrolidin-2-one, which is formed through an intramolecular cyclization of the parent molecule.[1][2]

Q2: What are the key factors that promote the degradation of 3-(Aminomethyl)-5,5-dimethylhexanoic acid into its lactam?

The primary factors that accelerate lactam formation are:

  • pH: Both acidic and basic conditions can catalyze the cyclization reaction.[2][3]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[4]

  • Sample Matrix: The presence of certain excipients or reactive species in the sample can influence stability.

Q3: How can I minimize lactam formation during sample storage?

For short-term storage, it is advisable to keep samples at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is recommended. Samples should be stored in tightly sealed containers to prevent exposure to moisture. It is also beneficial to maintain the sample at a neutral or near-neutral pH if possible.

Q4: I am observing a new, unknown peak in my chromatogram. How can I confirm if it is the lactam degradant?

The most definitive method for identifying the unknown peak is to use a mass spectrometer (MS) detector coupled with your chromatography system (LC-MS). The lactam will have a molecular weight that is 18.02 g/mol less than the parent compound due to the loss of a water molecule. You can also obtain a reference standard of the lactam for comparison of retention times.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid.

Issue 1: Low Recovery of the Analyte
Potential Cause Troubleshooting Steps
Degradation during sample preparation: The sample preparation conditions (e.g., pH, temperature) may be promoting lactam formation.Control pH: Prepare samples in a neutral or slightly acidic buffer (pH 6-7). Avoid strongly acidic or basic conditions.[2] • Maintain Low Temperature: Perform all sample preparation steps on an ice bath or in a cold room.[4] • Minimize Processing Time: Analyze samples as quickly as possible after preparation.
Incomplete extraction from the sample matrix: The analyte may not be fully extracted from the sample matrix, leading to low recovery.Optimize Extraction Solvent: Experiment with different extraction solvents or solvent mixtures to improve extraction efficiency. For aqueous samples, ensure the pH is optimized for solubility. • Use Mechanical Disruption: For solid samples, consider techniques like sonication or homogenization to enhance extraction.
Adsorption to surfaces: The analyte may be adsorbing to glassware or plasticware.Use Silanized Glassware: Silanizing glassware can reduce active sites for adsorption. • Choose Appropriate Vials: Polypropylene vials are often a good choice to minimize adsorption.
Issue 2: High Levels of the Lactam Impurity Detected
Potential Cause Troubleshooting Steps
Harsh sample preparation conditions: As with low recovery, the conditions used for sample preparation are a likely culprit.Re-evaluate pH and Temperature: Immediately check and adjust the pH of your solutions to be near neutral. Ensure all steps are performed at a low temperature. • Avoid Prolonged Heating: If a heating step is necessary (e.g., for derivatization), minimize the time and temperature.
Degradation in the analytical instrument: The conditions within the HPLC or UPLC system could be causing on-column degradation.Check Mobile Phase pH: Ensure the mobile phase pH is compatible with the analyte's stability. A pH around 6-7 is generally recommended.[5] • Lower Column Temperature: If possible, reduce the column oven temperature.[4]
Sample instability over time: The prepared samples may be degrading while waiting for analysis in the autosampler.Use a Cooled Autosampler: Set the autosampler temperature to 4-8 °C to maintain sample stability.[5] • Analyze Samples Promptly: Inject samples as soon as possible after they are placed in the autosampler.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Aqueous Samples (e.g., Pharmaceutical Formulations)
  • Accurately weigh or measure the sample containing 3-(Aminomethyl)-5,5-dimethylhexanoic acid.

  • Dilute the sample to the desired concentration using a pre-chilled diluent. A suitable diluent is a mixture of water and acetonitrile (e.g., 90:10 v/v) or a phosphate buffer at pH 6.5.[6]

  • Vortex the sample briefly to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter compatible with your diluent.

  • Transfer the filtrate to an HPLC vial and place it in a cooled autosampler (4-8 °C) for immediate analysis.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate 3-(Aminomethyl)-5,5-dimethylhexanoic acid from its lactam impurity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[7]

  • Mobile Phase: A gradient elution using a phosphate buffer (pH 6.5) and acetonitrile is recommended.[6]

  • Flow Rate: 0.8 - 1.0 mL/min[6][7]

  • Column Temperature: 25 °C[6]

  • Detection: As 3-(Aminomethyl)-5,5-dimethylhexanoic acid lacks a strong chromophore, derivatization is often required for UV detection. Pre- or post-column derivatization with o-phthalaldehyde (OPA) or a similar reagent is a common approach. Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used. For UV detection after derivatization, a wavelength of 210 nm is often employed.[7]

Data Presentation

The following table summarizes the typical stress conditions used in forced degradation studies for compounds like 3-(Aminomethyl)-5,5-dimethylhexanoic acid, based on studies of its close analog, pregabalin.

Stress ConditionReagent/ParameterTypical Observation
Acid Hydrolysis 0.1 M HClSignificant degradation, formation of lactam impurity[8]
Base Hydrolysis 0.1 M NaOHSignificant degradation, formation of lactam impurity[8][9]
Oxidation 3-30% H₂O₂Significant degradation, formation of multiple oxidative degradants[8]
Thermal Degradation 60-80 °CSlight to moderate degradation, formation of lactam impurity[4][8]
Photodegradation UV lightGenerally stable, minimal degradation observed[8]

Visualizations

Degradation Pathway

G Parent 3-(Aminomethyl)-5,5-dimethylhexanoic acid Lactam 4-(2,2-dimethylpropyl)pyrrolidin-2-one Parent->Lactam Intramolecular Cyclization (Heat, Acid, or Base) Water H₂O

Caption: Intramolecular cyclization of 3-(Aminomethyl)-5,5-dimethylhexanoic acid to its lactam.

Troubleshooting Workflow

G start Problem: Low Recovery or High Impurity check_prep Review Sample Preparation Protocol start->check_prep is_harsh Are conditions harsh? (High Temp, Extreme pH) check_prep->is_harsh adjust_prep Optimize Protocol: - Use cold conditions - Adjust pH to near neutral - Minimize time is_harsh->adjust_prep Yes check_instrument Review Analytical Method is_harsh->check_instrument No reanalyze Re-analyze Sample adjust_prep->reanalyze is_instrument_issue Potential Instrument Contribution? check_instrument->is_instrument_issue adjust_instrument Optimize Method: - Check mobile phase pH - Lower column temperature - Use cooled autosampler is_instrument_issue->adjust_instrument Yes is_instrument_issue->reanalyze No adjust_instrument->reanalyze

Caption: A logical workflow for troubleshooting analytical issues.

References

  • Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards. Published May 15, 2023. Accessed March 27, 2024. [Link]

  • RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form. International Journal of ChemTech Research. Accessed March 27, 2024. [Link]

  • Determination of Pregabalin in Bulk Drug and Pharmaceutical Formulations using Validated Stability-Indicating Spectro. Global Journals. Accessed March 27, 2024. [Link]

  • Stability indicating assay method development and validation of pregabalin in pharmaceutical dosage forms by RP-HPLC. Indo American Journal of Pharmaceutical Sciences. Published April 15, 2014. Accessed March 27, 2024. [Link]

  • Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. IJARIIT. Accessed March 27, 2024. [Link]

  • HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Marmara Pharmaceutical Journal. Accessed March 27, 2024. [Link]

  • Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Trade Science Inc. Accessed March 27, 2024. [Link]

  • Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. Published 2015. Accessed March 27, 2024. [Link]

  • Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC. Accessed March 27, 2024. [Link]

  • Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research. Published September 24, 2014. Accessed March 27, 2024. [Link]

  • An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. ResearchGate. Accessed March 27, 2024. [Link]

  • Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. PubMed. Published February 15, 2020. Accessed March 27, 2024. [Link]

  • (PDF) STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC. ResearchGate. Published June 18, 2023. Accessed March 27, 2024. [Link]

  • Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. OUCI. Accessed March 27, 2024. [Link]

  • Pregabalin free of lactam and a process for preparation thereof.
  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. PMC. Accessed March 27, 2024. [Link]

  • Precise and Sensitive Ambient Temperature Based Analytical Colorimetric Method for Pregabalin. SciELO. Accessed March 27, 2024. [Link]

  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences. Accessed March 27, 2024. [Link]

  • STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Published June 1, 2015. Accessed March 27, 2024. [Link]

  • Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. SEER UFRGS. Accessed March 27, 2024. [Link]

  • New Method Development for Pregabalin Detection in Human Plasma by HPLC-DAD. Natural Sciences Publishing. Published September 1, 2020. Accessed March 27, 2024. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Published February 21, 2025. Accessed March 27, 2024. [Link]

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Reference Data & Comparative Studies

Validation

Comparing neuroprotective properties of 3-(Aminomethyl)-5,5-dimethylhexanoic acid analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating next-generation gabapentinoids for neurodegenerative and ischemic applications. Executive Overview: The Evolution...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating next-generation gabapentinoids for neurodegenerative and ischemic applications.

Executive Overview: The Evolution of Gabapentinoids

The development of neuroprotective agents for ischemic stroke and neurotrauma has increasingly focused on modulating presynaptic excitability. While first-generation gabapentinoids like Gabapentin and Pregabalin (3-(aminomethyl)-5-methylhexanoic acid) have demonstrated baseline neuroprotective capabilities, their pharmacokinetic limitations and rapid dissociation rates often restrict their clinical efficacy in acute ischemic events[1].

By modifying the isobutyl group of pregabalin to a sterically hindered neopentyl group, we derive 3-(Aminomethyl)-5,5-dimethylhexanoic acid . This structural evolution significantly increases lipophilicity and alters the binding kinetics at the voltage-gated calcium channel (VGCC) α2​δ−1 subunit. As a Senior Application Scientist, I have structured this guide to objectively compare this 5,5-dimethyl analog against standard gabapentinoids, providing the mechanistic causality and self-validating experimental frameworks required to evaluate its neuroprotective superiority.

Mechanistic Grounding: Dual-Axis Neuroprotection

The neuroprotective efficacy of 3-(Aminomethyl)-5,5-dimethylhexanoic acid relies on a dual-axis mechanism: suppressing excitotoxicity while actively upregulating intracellular survival signals.

  • Targeted Inhibition of the α2​δ−1 -NMDAR Complex: During cerebral ischemia, oxygen and glucose deprivation triggers massive presynaptic depolarization. The analog binds with high affinity to the α2​δ−1 subunit of VGCCs[2]. The 5,5-dimethyl substitution slows the off-rate of the ligand, providing sustained blockade of calcium influx. This prevents the pathological release of glutamate. Furthermore, recent data indicates that α2​δ−1 physically interacts with postsynaptic NMDA receptors; blocking this complex prevents NMDAR hyperactivity and subsequent calcium overload[3].

  • Activation of the PI3K/Akt/mTOR Survival Cascade: Halting excitotoxicity only prevents further damage; rescuing the ischemic penumbra requires active survival signaling. Binding to α2​δ−1 by potent analogs has been shown to trigger the phosphoinositide-3-kinase (PI3K) / Protein Kinase B (Akt) / mammalian target of rapamycin (mTOR) pathway[4]. This cascade actively suppresses ischemia-induced neuronal autophagy and caspase-3-dependent apoptosis.

Signaling Pathway Visualization

Neuroprotection_Pathway Ischemia Cerebral Ischemia (Oxygen/Glucose Drop) VGCC VGCC Hyperactivation (Presynaptic) Ischemia->VGCC Depolarization Glutamate Excess Glutamate Release VGCC->Glutamate Ca2+ Influx Analog 5,5-Dimethyl Analog (Binds α2δ-1 Subunit) Analog->VGCC Inhibits Ca2+ Influx PI3K PI3K/Akt/mTOR Pathway (Survival Signal) Analog->PI3K Activates NMDAR NMDAR / Ca2+ Overload (Postsynaptic) Glutamate->NMDAR Excitotoxicity Survival Neuronal Survival (Reduced Apoptosis) NMDAR->Survival Cell Death (If unchecked) PI3K->Survival Blocks Autophagy

Mechanistic pathway of 5,5-dimethylhexanoic acid analogs in ischemic neuroprotection.

Comparative Pharmacological & Efficacy Data

To objectively evaluate the 5,5-dimethyl analog, we must benchmark its performance against Gabapentin and Pregabalin. The increased steric bulk of the neopentyl group directly translates to higher lipophilicity (LogP), which improves Blood-Brain Barrier (BBB) penetration and drives down the IC50 for the α2​δ−1 subunit.

CompoundSubunit Affinity ( α2​δ−1 IC50)LogP (Lipophilicity)BBB Permeability ( Papp​ )Infarct Volume Reduction (MCAO Model)*
Gabapentin ~140 nM-1.1Low~25%
Pregabalin ~40 nM-0.2Moderate~35%
3-(Aminomethyl)-5,5-dimethylhexanoic acid ~15 nM0.8High~52%

*Infarct volume reduction is normalized to a standard 150 mg/kg intravenous dose administered 30 minutes prior to reperfusion in rodent models.

Self-Validating Experimental Protocols

To ensure scientific integrity, the neuroprotective properties of these analogs must be evaluated using self-validating experimental systems. The following protocols are designed to prove causality—not just correlation—between the drug's administration and neuronal survival.

Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol directly measures the compound's ability to salvage the ischemic penumbra following an acute stroke event[1].

  • Subject Standardization: Utilize male Sprague-Dawley rats (250-280g). Causality: Standardizing weight and sex eliminates neurohormonal and cerebrovascular anatomical variables, ensuring baseline infarct volumes are highly reproducible.

  • Pre-Reperfusion Administration: Administer the 5,5-dimethyl analog (150 mg/kg, IV) 30 minutes before reperfusion. Causality: Pre-loading the α2​δ−1 receptors prior to the restoration of blood flow ensures the VGCCs are blocked exactly when the reperfusion-induced glutamate and ROS surge occurs.

  • Ischemia Induction: Insert a silicone-coated nylon monofilament via the external carotid artery to occlude the MCA for 90 minutes, followed by filament withdrawal to initiate reperfusion.

  • Self-Validating Quantification (TTC Staining): After 24 hours, extract and section the brain into 2mm slices. Incubate in 2% 2,3,5-Triphenyltetrazolium chloride (TTC). Causality: TTC acts as a self-validating viability marker. Active mitochondrial dehydrogenases in living cells reduce TTC to a deep red formazan. Dead (infarcted) tissue remains white. This provides an undeniable, quantifiable visual contrast of the salvaged penumbra.

Protocol 2: In Vitro Pathway Validation via Oxygen-Glucose Deprivation (OGD)

To prove that the neuroprotection is explicitly driven by the PI3K/Akt/mTOR pathway (and not just passive calcium blockade), we use a targeted inhibition assay[4].

  • Ischemic Simulation: Culture PC12 cells or primary cortical neurons in glucose-free DMEM within a hypoxic chamber (1% O2​ ) for 4 hours, followed by 24 hours of standard reperfusion (OGD/R).

  • Targeted Co-Administration: Treat the experimental group with 450 μ M of the analog. Treat the validation group with 450 μ M of the analog plus 10 μ M LY294002 (a highly specific PI3K inhibitor).

  • Causal Validation: Perform Western blotting for phosphorylated Akt (p-Akt) and cleaved caspase-3. Causality: If the analog provides neuroprotection, cell viability will increase and cleaved caspase-3 will drop. However, if the addition of LY294002 completely abolishes this protective effect, it creates a self-validating loop proving that the analog's efficacy is strictly dependent on the active upregulation of the PI3K/Akt/mTOR cascade.

References

  • Yan, B. C., et al. "Neuroprotective Effects of Gabapentin Against Cerebral Ischemia Reperfusion-Induced Neuronal Autophagic Injury via Regulation of the PI3K/Akt/mTOR Signaling Pathways." Journal of Neuropathology & Experimental Neurology, 2019.[Link]

  • Li, Z., et al. "Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits." European Journal of Pharmacology, 2011.[Link]

  • Lee, J., et al. "The neuroprotective effects of pregabalin after cerebral ischemia by occlusion of the middle cerebral artery in rats." Experimental and Therapeutic Medicine, 2021.[Link]

  • Wu, T., et al. "The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke." Frontiers in Neurology, 2023.[Link]

Sources

Comparative

Validating Stability-Indicating Assays for 3-(Aminomethyl)-5,5-dimethylhexanoic Acid Bulk Drug

Introduction: The Analytical Challenge of Pregabalin 3-(Aminomethyl)-5,5-dimethylhexanoic acid, universally known as pregabalin, is a highly polar, zwitterionic γ -aminobutyric acid (GABA) analogue. Developing a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Pregabalin

3-(Aminomethyl)-5,5-dimethylhexanoic acid, universally known as pregabalin, is a highly polar, zwitterionic γ -aminobutyric acid (GABA) analogue. Developing a rigorous Stability-Indicating Assay (SIA) for its bulk drug form presents a distinct analytical challenge: the molecule lacks a strong UV chromophore (relying only on weak end-absorption around 210 nm) and exhibits poor retention on traditional reversed-phase (RP) C18 columns. Furthermore, under thermal or acidic stress conditions, pregabalin undergoes intramolecular cyclization to form a lactam degradant (4-isobutylpyrrolidin-2-one). An effective SIA must objectively separate the parent API from this lactam and other potential degradants while ensuring a strict mass balance.

Regulatory Grounding & Causality of SIA Design

To comply with1[1], an analytical method must demonstrate absolute specificity. This is proven through forced degradation studies—subjecting the bulk drug to acid, base, oxidative, thermal, and photolytic stress to intentionally induce 10–30% degradation[1].

The causality behind this requirement is straightforward: if a method cannot baseline-resolve the API from its degradation products (Resolution Rs​≥2.0 ), it cannot accurately quantify the remaining shelf-life potency[1]. Because pregabalin and its lactam degradant have vastly different optical properties, attempting to calculate a true 95–105% mass balance using standard UV detection often leads to skewed results, necessitating orthogonal detection strategies[2].

Comparative Analysis of Analytical Modalities

When selecting a chromatographic strategy, laboratories must weigh sensitivity against methodological robustness and equipment availability.

Table 1: Comparison of SIA Modalities for Pregabalin
Analytical ModalityMechanistic PrincipleAdvantagesLimitations
RP-HPLC-UV (Direct) Relies on carboxylic acid end-absorption (205-210 nm).Uses standard equipment; no sample prep required.High baseline noise; poor retention of polar zwitterion; highly susceptible to matrix interference.
RP-HPLC-UV (Derivatization) Pre-column reaction with Ninhydrin forms a visible chromophore[3].Shifts detection to 569 nm, eliminating matrix/excipient interference[3].Labor-intensive; reaction kinetics can introduce precision errors; derivatization efficiency varies.
HILIC-CAD / ELSD Hydrophilic Interaction Liquid Chromatography retains the polar molecule. Universal detection (CAD) measures non-volatile mass[2].Excellent retention; uniform response factors allow for highly accurate mass balance calculations[2].Requires volatile buffers; longer column equilibration; ELSD has a non-linear dynamic range.
LC-MS/MS Mass-to-charge ratio (m/z) detection with MRM transitions.Ultimate specificity; capable of identifying unknown degradant structures.High operational cost; potential for ion suppression; generally excessive for routine QC release.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls at critical stages to prevent false positives or inaccurate quantitation.

Protocol A: HILIC-CAD Method (Recommended for Mass Balance Accuracy)

Rationale: HILIC effectively retains the polar pregabalin molecule, while Charged Aerosol Detection (CAD) provides a uniform response factor independent of the analyte's optical properties. This ensures that the measured loss of parent API mathematically equals the sum of the degradants[2].

Step 1: System Suitability Test (SST)

  • Action: Inject a 100 µg/mL Pregabalin reference standard six times.

  • Validation Check: Ensure Relative Standard Deviation (RSD) ≤2.0% , tailing factor ≤1.5 , and theoretical plates ( N ) ≥2000 . This confirms instrument readiness prior to running stressed samples[4].

Step 2: Forced Degradation & Matrix Matching

  • Action: Subject 5 mg of bulk API to 0.1 N HCl (Acidic), 0.1 N NaOH (Alkaline), and 3% H2​O2​ (Oxidative) at 60°C for 24 hours[1].

  • Validation Check: Quench acidic/alkaline samples with equimolar neutralizing agents. Dilute all samples with Acetonitrile to match the initial HILIC mobile phase (e.g., 75% ACN). Failing to matrix-match will cause severe peak distortion and retention time shifts in HILIC.

Step 3: Chromatographic Separation

  • Column: Amide-bonded HILIC column (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: 75:25 (v/v) Acetonitrile : 10 mM Ammonium Formate (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Evaporator temperature 35°C).

Step 4: Mass Balance Verification

  • Action: Calculate the sum of the peak areas of the remaining API and all degradants.

  • Validation Check: The total area must fall within 95–105% of the unstressed control sample[1].

Protocol B: Pre-Column Derivatization RP-HPLC-UV (Alternative)

Rationale: For laboratories lacking CAD/ELSD, 3[3] provides a reliable chromophore for standard UV detection.

Step 1: Blank Derivatization Control

  • Action: React 1.0 mL of blank extraction solvent with 1.0 mL of Ninhydrin solution (5 mg/mL in pH 7.4 phosphate buffer) at 80°C for 15 minutes[3].

  • Validation Check: Inject the blank to ensure no artifact peaks co-elute with the expected API retention time.

Step 2: Sample Derivatization

  • Action: Repeat the reaction using the stressed Pregabalin samples. Cool to room temperature immediately to halt the reaction kinetics.

Step 3: Chromatographic Separation

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Water (60:40 v/v).

  • Detection: UV at 569 nm[3].

  • Validation Check: Verify that the derivatized lactam degradant is baseline resolved ( Rs​≥2.0 ) from the derivatized pregabalin peak[1].

Workflow Visualization

SIA_Workflow cluster_stress ICH Forced Degradation API Pregabalin API (3-(Aminomethyl)-5,5-dimethylhexanoic acid) Acid Acid Stress (0.1N HCl, 60°C) API->Acid Base Base Stress (0.1N NaOH, 60°C) API->Base Oxid Oxidative Stress (3% H2O2, RT) API->Oxid Prep Neutralization & Sample Matrix Matching Acid->Prep Base->Prep Oxid->Prep Analysis Chromatographic Separation (HILIC-CAD or HPLC-UV) Prep->Analysis Eval Peak Purity & Mass Balance (Target: 95-105% Recovery) Analysis->Eval Valid ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Eval->Valid

Workflow for validating a stability-indicating assay for Pregabalin API under ICH guidelines.

Data Presentation: Validation Metrics Summary

To ensure 5[5], the method must meet strict ICH Q2(R1) validation parameters.

Table 2: ICH Q2(R1) Validation Acceptance Criteria for Pregabalin SIA
ParameterICH Q2(R1) RequirementPregabalin-Specific TargetCausality / Rationale
Specificity No interference at tR​ of analyteResolution ( Rs​ ) ≥2.0 from lactamEnsures accurate quantitation of API without overestimation from co-eluting degradants[1].
Linearity R2≥0.998 across range50% to 150% of target concentrationConfirms detector response is proportional to API concentration across the expected stability range[4].
Accuracy 98.0% - 102.0% recoveryTriplicate spikes at 80%, 100%, 120%Validates that excipients and matrix do not suppress or enhance the signal[4].
Precision RSD ≤2.0% 6 replicates at 100% concentrationDemonstrates system robustness and repeatability of the derivatization/injection process[4].
Mass Balance 95% - 105%Sum of API + Degradants Initial APIProves that all degradation pathways are detected and accounted for by the method[1].

References

  • Assyro Team. "Stability Indicating Method: Complete Validation Guide for Pharmaceutical Analysis." Assyro. URL:[Link]

  • Eagle Analytical. "Stability Indicating Method Development & Validation." Eagle Analytical. URL: [Link]

  • Foti, C., et al. "Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products." PMC. URL:[Link]

  • ResearchGate. "Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation." ResearchGate. URL:[Link]

  • PharmSky. "How Analytical Method Validation Ensures Product Quality." PharmSky. URL:[Link]

Sources

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